molecular formula C7H8ClN3 B1328096 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride CAS No. 1134307-94-0

1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride

Cat. No.: B1328096
CAS No.: 1134307-94-0
M. Wt: 169.61 g/mol
InChI Key: AZAKGDZCTHXHFX-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is a heterocyclic compound with the molecular formula C7H8ClN3. It is known for its significant role in various scientific research fields due to its unique structural properties and reactivity. This compound is often used in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent conversion to the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: It is utilized in the production of agrochemicals and dyes.

Comparison with Similar Compounds

  • 1H-pyrrolo[3,2-b]pyridine
  • 1H-pyrrolo[3,2-b]pyridin-6-ol
  • 1H-pyrrolo[2,3-b]pyridin-4-ol

Comparison: 1H-pyrrolo[2,3-b]pyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it often exhibits higher potency in biological assays and greater versatility in chemical synthesis .

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-2-4-10-7-5(6)1-3-9-7;/h1-4H,(H3,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAKGDZCTHXHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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